![molecular formula C14H27N3O2 B1506789 (S,S)-3,4-trans-(N-Boc)-diaminopyrrolidine CAS No. 267228-02-4](/img/structure/B1506789.png)
(S,S)-3,4-trans-(N-Boc)-diaminopyrrolidine
Overview
Description
(S,S)-3,4-trans-(N-Boc)-diaminopyrrolidine is a chiral diamine that has gained significant attention in recent years due to its potential applications in the field of organic synthesis and drug development. This compound is a versatile building block for the synthesis of various biologically active molecules, including drugs, pharmaceuticals, and natural products.
Mechanism of Action
The mechanism of action of (S,S)-3,4-trans-(N-Boc)-diaminopyrrolidine is not well understood. However, it is believed to act as a chiral auxiliary in various organic reactions, facilitating the formation of chiral products. Additionally, this compound has been shown to exhibit antitumor and antiviral activities, although the exact mechanism of action for these activities is not clear.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to exhibit antitumor and antiviral activities, as mentioned earlier. Additionally, this compound has been shown to have a positive effect on the enantioselectivity of various organic reactions, making it a valuable chiral auxiliary in organic synthesis.
Advantages and Limitations for Lab Experiments
(S,S)-3,4-trans-(N-Boc)-diaminopyrrolidine has several advantages and limitations for lab experiments. One of the advantages is its ability to act as a chiral auxiliary in various organic reactions, facilitating the formation of chiral products. Additionally, this compound is a versatile building block for the synthesis of various biologically active molecules. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale synthesis.
Future Directions
There are several future directions for the study of (S,S)-3,4-trans-(N-Boc)-diaminopyrrolidine. One direction is the development of new synthetic methods for the preparation of this compound, which could reduce its cost and increase its availability. Another direction is the exploration of its potential applications in drug development, particularly in the treatment of cancer and viral infections. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on biochemical and physiological processes.
Scientific Research Applications
(S,S)-3,4-trans-(N-Boc)-diaminopyrrolidine has been extensively studied for its potential applications in organic synthesis and drug development. It has been used as a chiral building block for the synthesis of various biologically active molecules, including natural products, pharmaceuticals, and drugs. For example, this compound has been used as a key intermediate for the synthesis of the antitumor agent (-)-englerin A, which has shown promising results in preclinical studies. Additionally, this compound has been used as a starting material for the synthesis of the antiviral drug Remdesivir, which has been approved by the FDA for the treatment of COVID-19.
properties
IUPAC Name |
N-[(3S,4S)-4-(2,2-dimethylpropanoylamino)pyrrolidin-3-yl]-2,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-13(2,3)11(18)16-9-7-15-8-10(9)17-12(19)14(4,5)6/h9-10,15H,7-8H2,1-6H3,(H,16,18)(H,17,19)/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVLUKDDEIBADM-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CNCC1NC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)N[C@H]1CNC[C@@H]1NC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719310 | |
Record name | N,N'-[(3S,4S)-Pyrrolidine-3,4-diyl]bis(2,2-dimethylpropanamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
267228-02-4 | |
Record name | N,N'-[(3S,4S)-Pyrrolidine-3,4-diyl]bis(2,2-dimethylpropanamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.